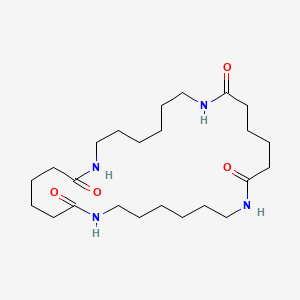

1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone

Descripción general

Descripción

1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone is a cyclic oligomer known for its unique structure and properties. It is a significant compound in the field of polymer chemistry, particularly in the study of polyamide materials. This compound is characterized by its four nitrogen atoms and four carbonyl groups, which contribute to its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone typically involves the cyclization of linear precursors containing amine and carbonyl functional groups. One common method is the condensation reaction between diamines and dicarboxylic acids under high-temperature conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the cyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the cyclization process and minimize the formation of unwanted by-products .

Análisis De Reacciones Químicas

Types of Reactions

1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or aminated versions of the original compound .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TACO. Research indicates that it can inhibit the growth of several bacterial and fungal strains, including:

- Staphylococcus aureus : A common cause of hospital-acquired infections.

- Candida albicans : A pathogenic fungus.

The mechanism behind this activity is believed to involve the compound's ability to disrupt microbial cell functions through interaction with key enzymes.

Kinase Inhibition

TACO has shown promise as a kinase inhibitor. By binding to specific kinases, it modulates various cellular functions and signaling pathways. This property positions TACO as a candidate for therapeutic applications targeting diseases related to kinase dysregulation, such as cancer.

Coordination Chemistry

TACO's ability to form complexes with metal ions is a significant aspect of its chemical behavior. This capability allows for the synthesis of various metal-TACO complexes that can be utilized in catalysis or as sensors. The following table summarizes some notable metal complexes formed with TACO:

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Copper (II) | [Cu(TACO)] | Catalysis in organic reactions |

| Zinc (II) | [Zn(TACO)] | Biological modeling |

| Iron (III) | [Fe(TACO)] | Magnetic materials |

Polymer Synthesis

TACO serves as a building block for synthesizing advanced polymers. Its unique structure allows for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This has implications for developing new materials for industrial applications.

Food Contact Materials

Research has identified TACO as a significant migrant from polyamide food contact materials. Its presence raises concerns regarding food safety but also highlights its utility in understanding material interactions and migration phenomena in food packaging .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of TACO demonstrated its effectiveness against a range of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an alternative antimicrobial agent.

Case Study 2: Kinase Interaction Analysis

In vitro studies exploring TACO's interaction with various kinases revealed that it effectively inhibited the activity of certain kinases involved in cancer pathways. This finding suggests that further development could lead to novel therapeutic agents for cancer treatment.

Mecanismo De Acción

The mechanism of action of 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The compound’s nitrogen atoms can form hydrogen bonds with other molecules, while its carbonyl groups can participate in dipole-dipole interactions. These interactions contribute to the compound’s stability and reactivity in different environments .

Comparación Con Compuestos Similares

Similar Compounds

1,8,15,22-Tetraazacyclooctacosane-2,9,16,23-tetrone: Similar in structure but differs in the position of the carbonyl groups.

1,8,15,22-Tetraazacyclononacosane-2,9,16,23-tetrone: Another cyclic oligomer with a slightly different ring size and functional group arrangement.

Uniqueness

1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone is unique due to its specific arrangement of nitrogen and carbonyl groups, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Actividad Biológica

1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a unique tetrone structure with four nitrogen atoms incorporated into its cyclic framework. This configuration may contribute to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study demonstrated the inhibition of lipid peroxidation in hypercholesterolemic rats when treated with functional food mixtures containing bioactive compounds . This suggests that the compound may play a role in mitigating oxidative stress.

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in lipid metabolism. Specifically, it has shown promising results in inhibiting HMG-CoA reductase and ACAT2 activity in animal models . These enzymes are critical targets for managing cholesterol levels and could be indicative of the compound's therapeutic potential in hyperlipidemia.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Study 1: Hyperlipidemia Model

A study involving hypercholesterolemic rats administered a diet supplemented with this compound showed significant reductions in serum total cholesterol (TC) and low-density lipoprotein (LDL) levels. The treatment resulted in a decrease in liver enzyme markers such as AST and ALT .

Case Study 2: Cancer Cell Line Testing

In experiments using human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity and DNA fragmentation .

Data Summary

Propiedades

IUPAC Name |

1,8,15,22-tetrazacyclooctacosane-2,7,16,21-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44N4O4/c29-21-13-5-6-15-23(31)27-19-11-3-4-12-20-28-24(32)16-8-7-14-22(30)26-18-10-2-1-9-17-25-21/h1-20H2,(H,25,29)(H,26,30)(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOCHBCWTAIIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337725 | |

| Record name | 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4238-35-1 | |

| Record name | 1,8,15,22-Tetraazacyclooctacosane-2,7,16,21-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.